4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide
Description
4-Chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide is a nicotinamide derivative characterized by a 4-chloro-substituted pyridine ring and a 1,3-dihydroxypropan-2-ylamide group. It has been utilized as a precursor in the synthesis of more complex inhibitors, such as PF-06952229 (MDV6058), a TGFβR1 (ALK5) inhibitor . Commercial availability (e.g., AK Scientific) further underscores its relevance in research and drug development .
Properties
IUPAC Name |
4-chloro-N-(1,3-dihydroxypropan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c10-8-1-2-11-3-7(8)9(15)12-6(4-13)5-14/h1-3,6,13-14H,4-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPCJNAUVXXIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide typically involves the reaction of 4-chloronicotinic acid with 1,3-dihydroxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,3-dihydroxypropan-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Nicotinamide Derivatives
Structural and Functional Group Variations
The compound’s key structural differentiators include:
- 4-Chloro substitution : Positions the chlorine atom at the para position of the pyridine ring, influencing electronic properties and steric interactions.
- 1,3-Dihydroxypropan-2-ylamide group : Introduces hydroxyl groups that enhance hydrophilicity, contrasting with derivatives bearing aromatic or hydrophobic substituents.
Table 1: Structural and Property Comparison
Physicochemical Properties
- Solubility : The dihydroxypropyl group in the target compound confers superior aqueous solubility compared to 2-chloro-N-(2,4-dimethoxyphenyl)nicotinamide, which is more lipophilic due to methoxy groups .
- Stability : Hydroxyl groups may increase hygroscopicity, necessitating controlled storage conditions. In contrast, methoxy-substituted analogs exhibit better stability under ambient conditions .
Analytical Detection
- UPLC-MS/MS : The target compound’s chlorine atom aids in mass spectral identification (distinct isotopic pattern), similar to polyhalogenated analogs in . The method described in (LOD: 0.075–0.600 μg/mL) is applicable, with differences in retention times and fragmentation patterns reflecting structural variations .
Critical Analysis of Key Differences
- Substituent Position : 4-Cl vs. 2-Cl substitution alters electronic effects (e.g., electron-withdrawing) and steric accessibility, impacting binding to biological targets.
- Functional Groups : Hydroxyl vs. methoxy groups modulate solubility and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., absorption, distribution).
- Complexity : PF-06952229 demonstrates how strategic functionalization of the nicotinamide core (e.g., fluorine introduction) enhances drug-like properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
